molecular formula C11H14F2O2 B2926064 8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid CAS No. 2166818-50-2

8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid

Katalognummer B2926064
CAS-Nummer: 2166818-50-2
Molekulargewicht: 216.228
InChI-Schlüssel: ZBAZLXIDEDSHIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid is a chemical compound with the CAS Number: 2166818-50-2 . It has a molecular weight of 216.23 . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 8,8-difluorodispiro [3.1.3 (6).1 (4)]decane-2-carboxylic acid . The InChI code for this compound is 1S/C11H14F2O2/c12-11 (13)5-10 (6-11)3-9 (4-10)1-7 (2-9)8 (14)15/h7H,1-6H2, (H,14,15) .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at 4 degrees Celsius . The shipping temperature is normal .

Wissenschaftliche Forschungsanwendungen

Supramolecular Arrangements

The study by Graus et al. (2010) focuses on the supramolecular arrangements facilitated by derivatives similar to 8,8-Difluorodispiro[3.1.3.6]decane-2-carboxylic acid. It highlights the significant role that substituents on the cyclohexane ring play in the formation of crystal structures. This research provides insights into how variations in molecular structure can influence the overall crystal packing through hydrogen bonding and other non-covalent interactions (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).

Enhanced Reactivity in Organic Synthesis

Rashevskii et al. (2020) explored the enhanced reactivity of cyclic anhydrides, structurally related to 8,8-Difluorodispiro[3.1.3.6]decane-2-carboxylic acid, in the Castagnoli-Cushman reaction with imines. This work demonstrates the compound's potential in broadening the substrate scope for organic synthesis, showcasing its utility in constructing complex molecular architectures (Rashevskii, Bakulina, Novikov, Dar'in, & Krasavin, 2020).

Selective Fluorination Techniques

Sharts et al. (1979) described the selective fluorination of dispiro[3.1.3.1]decane derivatives, closely related to the chemical , showcasing the utility of such compounds in synthesizing fluorinated organic molecules. This research highlights the precision achievable in introducing fluorine atoms into complex molecules, potentially enhancing their physical, chemical, and biological properties (Sharts, McKee, Steed, Shellhamer, Greeley, Green, & Sprague, 1979).

Synthesis of Perfluorobicyclic Ethers

Abe et al. (1983) provided a method for synthesizing perfluorobicyclic and perfluoromonospiro ethers by electrochemical fluorination of cycloalkyl-substituted carboxylic acids. This technique offers a pathway to novel perfluorinated compounds with potential applications in materials science and medicinal chemistry (Abe, Baba, Hayashi, & Nagase, 1983).

Flexible Synthesis of Enantiomerically Pure Compounds

Schwartz et al. (2005) explored the synthesis of enantiomerically pure spiroacetal structures, including those structurally akin to 8,8-Difluorodispiro[3.1.3.6]decane-2-carboxylic acid. This research is critical in the context of synthesizing bioactive molecules with specific stereochemical configurations, which is crucial in drug development and other areas of medicinal chemistry (Schwartz, Hayes, Kitching, & De Voss, 2005).

Safety and Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name

8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2O2/c12-11(13)5-10(6-11)3-9(4-10)1-7(2-9)8(14)15/h7H,1-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAZLXIDEDSHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC3(C2)CC(C3)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.